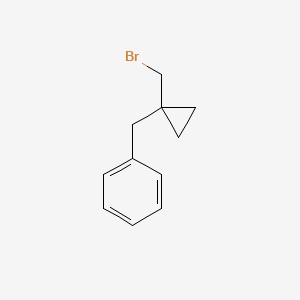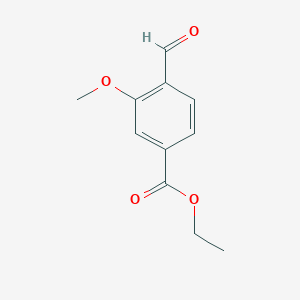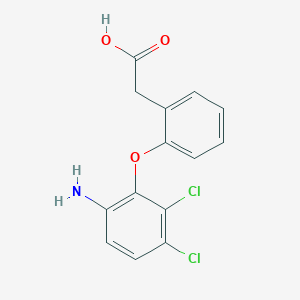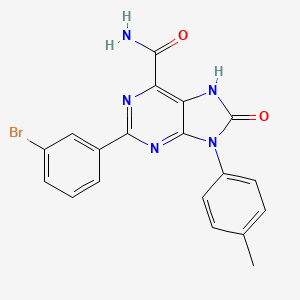
(1-Bromomethylcyclopropylmethyl)benzene
Overview
Description
(1-Bromomethylcyclopropylmethyl)benzene is an organic compound with the molecular formula C11H13Br It consists of a benzene ring substituted with a bromomethyl group and a cyclopropylmethyl group
Mechanism of Action
Mode of Action
(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.
Biochemical Analysis
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromomethylcyclopropylmethyl)benzene typically involves the bromination of (cyclopropylmethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the cyclopropylmethyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) are commonly used under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
(1-Bromomethylcyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1-Chloromethylcyclopropylmethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
(1-Iodomethylcyclopropylmethyl)benzene: Similar structure but with an iodine atom instead of bromine.
(Cyclopropylmethyl)benzene: Lacks the bromomethyl group.
Uniqueness: (1-Bromomethylcyclopropylmethyl)benzene is unique due to the presence of both a bromomethyl group and a cyclopropylmethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYORQGIOAUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3290134.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)
![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)
![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,5-DIMETHYLBENZAMIDE](/img/structure/B3290153.png)
![N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)

![2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione](/img/structure/B3290194.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B3290211.png)
